molecular formula C13H25NO6 B1386876 tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 262849-66-1

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B1386876
CAS No.: 262849-66-1
M. Wt: 291.34 g/mol
InChI Key: VLIORCOXJLIBHA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside plays a significant role in biochemical reactions, particularly those involving glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound is known to interact with enzymes such as β-hexosaminidase, which catalyzes the hydrolysis of β-glycosidically linked N-acetylglucosamine residues. The interaction between this compound and β-hexosaminidase is crucial for studying the enzyme’s activity and specificity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of glycosyltransferases, which are enzymes involved in the synthesis of glycoproteins and glycolipids. By altering the activity of these enzymes, this compound can impact the glycosylation patterns of proteins and lipids, thereby influencing cell function and signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with glycosidases and glycosyltransferases. The compound acts as a substrate analog, mimicking the natural substrates of these enzymes. This allows researchers to study the enzyme’s binding sites, catalytic mechanisms, and substrate specificity. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism .

Chemical Reactions Analysis

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying carbohydrate-protein interactions. In medicine, it is used in the development of new therapeutic agents and diagnostic tools .

Biological Activity

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside (CAS No. 262849-66-1) is a glycoside compound that plays a significant role in various biological processes. Its molecular formula is C13H25NO6C_{13}H_{25}NO_6 with a molecular weight of 291.34 g/mol. This compound is primarily studied for its interactions with glycosidases and glycosyltransferases, influencing cellular signaling, metabolism, and gene expression.

The biological activity of this compound is characterized by its ability to interact with pathogenic enzymes and modulate biochemical pathways related to glycoprotein processing. The compound acts as a substrate analog, mimicking natural substrates of glycosidases, which allows it to bind effectively and influence enzyme activity.

  • Target Enzymes : The primary targets include glycosidases such as β-hexosaminidase.
  • Mode of Action : By binding to these enzymes, the compound can inhibit their activity, thus affecting the hydrolysis of glycosidic bonds in carbohydrates.

Cellular Effects

Research indicates that this compound affects several cellular processes:

  • Glycosylation Patterns : It modulates the activity of glycosyltransferases, impacting the synthesis of glycoproteins and glycolipids.
  • Gene Expression : Changes in enzyme activity can lead to alterations in gene expression profiles, influencing cellular functions and signaling pathways.

This compound has been shown to have significant interactions with various enzymes involved in carbohydrate metabolism:

  • Inhibition Studies : For instance, studies have demonstrated that similar compounds can inhibit D-[3H]glucosamine incorporation into glycosaminoglycans (GAGs), suggesting potential applications in controlling GAG synthesis .
  • Substrate Specificity : The compound’s structure allows it to serve as a probe for studying enzyme specificity and catalytic mechanisms, which is crucial for understanding carbohydrate-protein interactions .

Case Studies

  • Glycosylation in HL60 Cells :
    • A study involving dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (related compound) demonstrated that incubation with HL60 cells led to the production of various glycosylated products. This indicates the potential of similar compounds in modulating glycosylation processes within living cells .
  • Inhibition of GAG Synthesis :
    • Research showed that certain analogs of acetaminodeoxy sugars significantly reduced the incorporation of glucosamine into GAGs, highlighting their potential as inhibitors in metabolic pathways related to carbohydrate metabolism .

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits β-hexosaminidase and other glycosidases, affecting carbohydrate metabolism
Gene Expression ModulationAlters gene expression through changes in enzyme activity
Glycosylation ImpactModulates glycoprotein synthesis and impacts cellular signaling pathways

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylbutan-2-yloxy)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO6/c1-5-13(3,4)20-12-9(14-7(2)16)11(18)10(17)8(6-15)19-12/h8-12,15,17-18H,5-6H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIORCOXJLIBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654936
Record name 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262849-66-1
Record name 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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